molecular formula C19H18ClN3O4S B2824139 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251703-59-9

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2824139
CAS No.: 1251703-59-9
M. Wt: 419.88
InChI Key: DBLKJQINXVJOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound with a unique structure that includes a benzothiadiazine core, a chlorobenzyl group, and a morpholinocarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the benzothiadiazine core.

    Addition of the Morpholinocarbonyl Moiety: This step involves the reaction of the intermediate compound with morpholine and a carbonyl source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiadiazine derivatives, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)piperazine: This compound shares the chlorobenzyl group but has a different core structure.

    4-chlorobenzyl alcohol: Another compound with a chlorobenzyl group, but with different functional groups and properties.

Uniqueness

1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is unique due to its combination of a benzothiadiazine core, chlorobenzyl group, and morpholinocarbonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2C_{18}H_{20}ClN_3O_2 with a molecular weight of approximately 345.83 g/mol. The compound features a chlorophenyl group and a morpholine carbonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20ClN3O2C_{18}H_{20}ClN_3O_2
Molecular Weight345.83 g/mol
LogP5.1269
Polar Surface Area75.15 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzothiadiazine core followed by the introduction of the chlorophenyl and morpholine groups through electrophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazines exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of benzothiadiazine derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells (e.g., IC50 = 10 µM for breast cancer cells) .

Inhibition of PD-1/PD-L1 Interaction

Another area of research focuses on the interaction between immune checkpoints such as PD-1 and PD-L1. Compounds that structurally resemble This compound have been synthesized and tested for their ability to inhibit this interaction.

CompoundIC50 (µM)
Compound A8.52
Compound B12.28
Compound C14.08

The most potent compound in this study displayed an IC50 value significantly lower than that of standard inhibitors, suggesting its potential as an immunotherapeutic agent .

The proposed mechanism involves the modulation of signaling pathways associated with apoptosis and immune response. The presence of the morpholine group is believed to enhance solubility and bioavailability, facilitating better interaction with target proteins.

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-15-5-3-4-14(12-15)13-23-16-6-1-2-7-17(16)28(25,26)18(21-23)19(24)22-8-10-27-11-9-22/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLKJQINXVJOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.